molecular formula C20H22Cl2N6O2 B2649961 3-(tert-butyl)-1-(2,4-dichlorobenzyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione CAS No. 898443-04-4

3-(tert-butyl)-1-(2,4-dichlorobenzyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione

Cat. No. B2649961
CAS RN: 898443-04-4
M. Wt: 449.34
InChI Key: ZBGQKGYWDPZGPO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the purine ring, the introduction of the tert-butyl and dichlorobenzyl groups, and the formation of the triazino ring. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, is quite complex. It contains a purine ring, which is a type of heterocyclic aromatic ring containing nitrogen atoms. It also contains a triazino ring, another type of nitrogen-containing ring. The presence of these rings suggests that the compound might have interesting chemical properties and reactivity .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. The presence of the dichlorobenzyl and tert-butyl groups might make the compound more reactive towards certain reagents. Additionally, the purine and triazino rings might participate in various types of reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and the presence of functional groups. For example, the dichlorobenzyl and tert-butyl groups might influence its solubility, reactivity, and other properties .

Scientific Research Applications

Receptor Affinity and Pharmacological Evaluation

Research on similar purine derivatives has shown potential psychotropic activity due to their affinity for serotonin receptors (5-HT1A, 5-HT2A, and 5-HT7). These compounds have been explored for their antidepressant and anxiolytic properties in in vivo models, indicating their potential use in the development of treatments for psychiatric disorders (Chłoń-Rzepa et al., 2013).

Synthesis and Structural Analysis

Studies have also focused on the synthesis of novel derivatives and their structural analysis through methods like X-ray diffraction. This research provides valuable insights into the chemistry of such compounds and their potential applications in materials science and molecular engineering (Kravchenko et al., 2015).

Anticancer, Anti-HIV, and Antimicrobial Activities

Some triazino and triazolo[4,3-e]purine derivatives have been synthesized and tested for their in vitro anticancer, anti-HIV, and antimicrobial activities. These compounds' biological activities highlight their potential as templates for developing new therapeutic agents against a range of diseases (Ashour et al., 2012).

Future Directions

Future research on this compound could involve studying its synthesis, reactivity, and potential applications. It might also be interesting to investigate its biological activity, given the presence of the purine ring .

properties

IUPAC Name

3-tert-butyl-1-[(2,4-dichlorophenyl)methyl]-7,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22Cl2N6O2/c1-20(2,3)14-10-27-15-16(25(4)19(30)26(5)17(15)29)23-18(27)28(24-14)9-11-6-7-12(21)8-13(11)22/h6-8H,9-10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBGQKGYWDPZGPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)C)CC4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22Cl2N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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